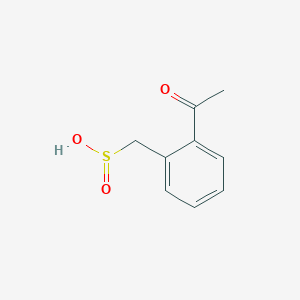

(2-Acetylphenyl)methanesulfinic acid

Description

(2-Acetylphenyl)methanesulfinic acid is a sulfinic acid derivative featuring a methanesulfinic acid group (-SO₂H) attached to a 2-acetylphenyl moiety.

Properties

CAS No. |

92912-36-2 |

|---|---|

Molecular Formula |

C9H10O3S |

Molecular Weight |

198.24 g/mol |

IUPAC Name |

(2-acetylphenyl)methanesulfinic acid |

InChI |

InChI=1S/C9H10O3S/c1-7(10)9-5-3-2-4-8(9)6-13(11)12/h2-5H,6H2,1H3,(H,11,12) |

InChI Key |

VIHFGYMNNZWFDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1CS(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetylphenyl)methanesulfinic acid typically involves the reaction of 2-acetylphenyl sulfone with reducing agents. One common method is the reduction of 2-acetylphenyl sulfone using sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield (2-Acetylphenyl)methanesulfinic acid.

Industrial Production Methods

Industrial production of (2-Acetylphenyl)methanesulfinic acid may involve more scalable and efficient methods, such as catalytic hydrogenation of 2-acetylphenyl sulfone. This process can be optimized for large-scale production by adjusting parameters like temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Acetylphenyl)methanesulfinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: It can be reduced to form sulfides or other reduced sulfur-containing compounds.

Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.

Scientific Research Applications

(2-Acetylphenyl)methanesulfinic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (2-Acetylphenyl)methanesulfinic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The sulfinic acid moiety can act as a nucleophile or electrophile, depending on the reaction conditions, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Reactivity Trends of Sulfinic Acids in Nucleophilic Reactions

| Compound | Substituent Effect | Relative Reactivity |

|---|---|---|

| Methanesulfinic acid | Electron-donating | 1.00 (reference) |

| p-Toluenesulfinic acid | Electron-donating | 0.75 |

| Benzenesulfinic acid | Neutral | 0.50 |

| p-Chlorosulfinic acid | Electron-withdrawing | 0.25 |

| (2-Acetylphenyl)methanesulfinic acid* | Electron-withdrawing | ~0.30 (estimated) |

*Estimated based on structural analogy.

pH-Dependent Reactivity

Reactivity (kobs) increases with decreasing pH due to protonation of intermediates, enhancing electrophilicity . For example, methanesulfinic acid shows optimal activity at pH 2.0. The acetylphenyl derivative may require similar acidic conditions for efficient reactivity.

Role as a Leaving Group

Methanesulfinic acid is eliminated during aza-Michael addition reactions in protein bioconjugation, forming stable acrylate-linked products . The acetylphenyl variant could serve a similar role, though its bulkier structure might slow elimination kinetics.

Hypoxia-Selective Cytotoxicity

Methanesulfinic acid is a marker of hydroxyl radical generation in DNA-cleaving agents under hypoxic conditions .

Enzyme Inhibition

Methanesulfinic acid weakly inhibits cysteine aminotransferase (CAT) but lacks selectivity . Structural modifications, such as the acetylphenyl group, might enhance target specificity by introducing steric or electronic constraints.

Detection and Analytical Methods

Colorimetric Assays

Methanesulfinic acid is detected via coupling with diazonium salts (e.g., Fast Blue BB) at pH 2.0, yielding a chromophore extractable into organic solvents . Key features of the assay:

- Sensitivity : Detects as low as 10 nmol of methanesulfinic acid.

- Interference Resistance : Minimal cross-reactivity with DMSO, thiols, or sulfates.

Table 2: Comparison of Sulfinic Acid Detection Limits

| Compound | Detection Limit (nmol) | Optimal pH |

|---|---|---|

| Methanesulfinic acid | 10 | 2.0 |

| Benzenesulfinic acid | 15 | 2.0 |

| (2-Acetylphenyl)methanesulfinic acid* | ~20 (estimated) | 2.0–2.5 |

*Assuming similar extraction efficiency but reduced reactivity due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.